LogP Differentiation: Isobutyl vs. Methyl N‑Alkyl Chain in the 2‑Bromo-4-(aminomethyl)phenol Scaffold
The isobutyl substituent on the 4-aminomethyl nitrogen of 2‑bromo-4-((isobutylamino)methyl)phenol provides a computed LogP of 2.90, whereas the corresponding N‑methyl analog (2‑bromo‑4-((methylamino)methyl)phenol) has a LogP of 1.87 . This 1.03 log-unit increase represents an approximate 10.7-fold increase in octanol–water partition coefficient, which a published QSAR study of ortho-aminomethylphenols directly links to enhanced bacteriostatic activity through a two-parameter correlation involving substituent hydrophobicity [1].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9003 (C₁₁H₁₆BrNO, MW 258.15) |
| Comparator Or Baseline | 2-Bromo-4-((methylamino)methyl)phenol: LogP = 1.8741 (C₈H₁₀BrNO, MW 216.08) |
| Quantified Difference | ΔLogP ≈ +1.03 (≈10.7-fold higher partition coefficient for target compound) |
| Conditions | Computational prediction (drug-likeness parameters) as reported on vendor datasheets; consistent with the QSAR model of Kudryavtseva et al. (1993) correlating LogP with bioactivity in ortho-aminomethylphenols |
Why This Matters
A >10-fold difference in lipophilicity alters membrane permeability and target-compartment partitioning, meaning the isobutyl compound cannot be substituted with the methyl analog without re-optimizing every downstream biological or formulation parameter.
- [1] Kudryavtseva, L. A. et al. Pharm. Chem. J. 1993, 27 (8), 566–570. QSAR of ortho-aminomethylphenols; biological activity correlates with hydrophobicity of ring substituents. View Source
